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Executive Summary
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the

human prostate secretory protein (PSP94).[1] Preclinical and clinical studies have

demonstrated its potential as a multi-faceted therapeutic agent for prostate cancer. Its

mechanism of action is centered around three key anti-cancer activities: induction of apoptosis,

inhibition of angiogenesis, and prevention of metastasis. This document provides a

comprehensive overview of the molecular mechanisms underlying these activities, supported

by available quantitative data, experimental methodologies, and visual representations of the

signaling pathways involved.

Core Mechanisms of Action
Tigapotide exerts its anti-tumor effects through a coordinated attack on critical pathways

involved in prostate cancer progression.

Induction of Apoptosis
Tigapotide has been shown to directly induce programmed cell death in prostate cancer cells.

In vivo studies using a rat prostate cancer model demonstrated that treatment with PCK3145

leads to a significant increase in apoptosis within the tumor tissue.[2] This pro-apoptotic effect

contributes to the observed reduction in tumor volume.[2]
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Anti-Angiogenic Effects
Tigapotide disrupts the formation of new blood vessels, a process crucial for tumor growth and

survival. Its anti-angiogenic properties are primarily mediated through the inhibition of the

Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3]

Inhibition of VEGF Receptor-2 (VEGFR-2) Signaling: Tigapotide treatment leads to a dose-

dependent inhibition of VEGF-induced phosphorylation of VEGFR-2 and its downstream

effector, Extracellular signal-Regulated Kinase (ERK), in human umbilical vein endothelial

cells (HUVECs).[3] This blockade of the VEGF signaling cascade disrupts endothelial cell

proliferation and migration.

Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: The peptide also inhibits the

PDGF-induced phosphorylation of the PDGF receptor (PDGFR) in smooth muscle cells,

further contributing to the destabilization of newly formed blood vessels.[3]

Reduction of Tumor Microvessel Density: In a syngeneic rat prostate cancer model,

administration of PCK3145 resulted in a significant decrease in tumor vessel density, as

evidenced by a 43% reduction in the expression of the endothelial cell marker CD31.[3]

Inhibition of Pro-Angiogenic Enzymes: Tigapotide has been observed to inhibit the VEGF-

induced secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the

degradation of the extracellular matrix, which is a critical step in angiogenesis.[3]

Anti-Metastatic Activity
A key aspect of tigapotide's therapeutic potential lies in its ability to prevent the spread of

prostate cancer cells, particularly to the bone.

Inhibition of MMP-9 Secretion: Clinical data from a phase IIa trial in patients with hormone-

refractory prostate cancer (HRPC) showed that tigapotide treatment resulted in a

substantial reduction in plasma levels of MMP-9, a key enzyme implicated in tumor invasion

and metastasis.[1]

Induction of CD44 Shedding: Tigapotide triggers the shedding of the cell surface receptor

CD44. This is significant because CD44 is a docking receptor for MMP-9, and its removal
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from the cell surface likely inhibits the localized enzymatic activity of MMP-9, thereby

reducing the invasive potential of cancer cells.

Involvement of RhoA and MT1-MMP: The mechanism of CD44 shedding induced by

tigapotide is thought to involve the RhoA signaling pathway and an increase in the

expression of Membrane Type 1-MMP (MT1-MMP).

Reduction of Skeletal Metastases: In a preclinical rat model of prostate cancer, treatment

with PCK3145 led to a dose-dependent delay in the development of skeletal metastases and

a reduction in skeletal tumor burden.[2]

Reduction of Parathyroid Hormone-Related Peptide
(PTHrP)
Tigapotide has been shown to reduce the levels of parathyroid hormone-related peptide

(PTHrP), a factor often produced by tumors that can lead to hypercalcemia and is implicated in

bone metastasis.[2] In vivo studies demonstrated that PCK3145 treatment decreased both

plasma and tumoral PTHrP levels.[2]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies on tigapotide.
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In Vivo Efficacy in

Rat Prostate Cancer

Model

Metric Result Reference

Tumor Growth

Inhibition
Tumor Volume

Dose-dependent

decrease
[2]

Skeletal Metastasis
Development of Hind-

Limb Paralysis
Delayed [2]

Skeletal Tumor

Burden
Reduced [2]

Angiogenesis

CD31 Expression

(Tumor Vessel

Density)

43% decrease [3]

Biomarker Modulation
Plasma Calcium

Levels
Reduced [2]

Plasma PTHrP Levels Reduced [2]

Tumoral PTHrP

Levels
Significant decrease [2]
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In Vitro

Mechanistic

Data

Assay Cell Type Effect Reference

VEGF Signaling

VEGF-induced

VEGFR-2

Phosphorylation

HUVEC
Dose-dependent

inhibition
[3]

VEGF-induced

ERK

Phosphorylation

HUVEC
Dose-dependent

inhibition
[3]

PDGF Signaling

PDGF-induced

PDGFR

Phosphorylation

Smooth Muscle

Cells
Inhibition [3]

Angiogenesis
Endothelial Cell

Tubulogenesis
HUVEC Inhibition [3]

VEGF-induced

MMP-2 Secretion
HUVEC Inhibition [3]

Apoptosis
Proliferation and

Apoptosis

PC-3, MCF-7,

HT-29

Dose- and time-

dependent

inhibition of

proliferation and

induction of

apoptosis

[4][5]

Metastasis MMP-9 Secretion - Inhibition

CD44 Shedding - Induction
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Phase IIa Clinical

Trial in Hormone-

Refractory Prostate

Cancer

Parameter Observation Reference

Tumor Response Best Response
Stable Disease in

10/15 patients

Biomarker

Plasma MMP-9 Levels

(in patients with

baseline >100 µg/L)

Substantial reduction [1]

Experimental Protocols
The following are descriptions of the key experimental methodologies used in the cited studies.

These are intended as overviews and not as complete, replicable protocols.

In Vivo Rat Prostate Cancer Model for Tumor Growth
and Metastasis

Cell Line: Mat Ly Lu rat prostate cancer cells, which may be engineered to overexpress

PTHrP.

Animal Model: Syngeneic male Copenhagen rats.

Tumor Implantation:

Subcutaneous: Inoculation of Mat Ly Lu cells into the flank to assess primary tumor

growth.

Intracardiac: Injection of cells into the left ventricle to induce experimental skeletal

metastases.

Treatment: Continuous infusion of PCK3145 at various doses (e.g., 1, 10, and 100

µg/kg/day) for a specified duration (e.g., 15 days).[2]

Endpoints:
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Tumor volume measurement.

Monitoring for the development of hind-limb paralysis as an indicator of skeletal

metastasis.

Histomorphometric analysis of bone to determine skeletal tumor burden.

Measurement of plasma calcium and PTHrP levels.

Immunohistochemistry for Tumor Microvessel Density
Tissue Preparation: Paraffin-embedded tumor sections.

Antibody: Anti-CD31 antibody to stain for endothelial cells.

Detection: Standard immunohistochemical staining procedures.

Quantification: Microvessel density is determined by counting the number of stained vessels

per unit area.

Western Blotting for Protein Phosphorylation
Cell Culture: HUVECs or smooth muscle cells are serum-starved and then stimulated with

the appropriate growth factor (VEGF or PDGF) in the presence or absence of PCK3145.

Lysis: Cells are lysed to extract proteins.

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a

membrane.

Antibodies: Membranes are probed with primary antibodies specific for the phosphorylated

forms of the target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-PDGFR) and

total protein levels as a loading control.

Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced

chemiluminescence are used for detection.

Gelatin Zymography for MMP Activity
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Sample Preparation: Conditioned media from cell cultures is collected.

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin.

Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer

that allows for enzymatic activity.

Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by

MMPs appear as clear bands against a blue background.

TUNEL Assay for Apoptosis
Tissue Preparation: Paraffin-embedded tumor sections.

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay

detects DNA fragmentation, a hallmark of apoptosis.

Procedure: Tissues are incubated with terminal deoxynucleotidyl transferase and labeled

nucleotides, which are incorporated into the ends of fragmented DNA.

Detection: The incorporated label is then detected, often by fluorescence microscopy.

Signaling Pathway and Experimental Workflow
Diagrams
Tigapotide's Anti-Angiogenic Signaling Pathway
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Caption: Tigapotide inhibits angiogenesis by blocking VEGF and PDGF receptor

phosphorylation.

Tigapotide's Anti-Metastatic Signaling Pathway
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Caption: Tigapotide inhibits metastasis by reducing MMP-9 and promoting CD44 shedding.

Experimental Workflow for In Vivo Efficacy Assessment
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Caption: Workflow for evaluating the in vivo efficacy of tigapotide in a prostate cancer model.
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Conclusion
Tigapotide (PCK3145) is a promising peptide-based therapeutic for prostate cancer with a

multifaceted mechanism of action. By simultaneously inducing apoptosis, inhibiting

angiogenesis through the VEGF and PDGF signaling pathways, and preventing metastasis by

modulating MMP-9 and CD44, it targets key vulnerabilities of prostate cancer progression. The

preclinical and early clinical data provide a strong rationale for its further development. Future

research should focus on elucidating the precise molecular interactions of tigapotide,

identifying predictive biomarkers for patient stratification, and exploring its potential in

combination with other anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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